molecular formula C14H12O2S B11724208 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No.: B11724208
M. Wt: 244.31 g/mol
InChI Key: GYILLEGDYCMKQG-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated thiophene under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to its combination of a methylphenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)

InChI Key

GYILLEGDYCMKQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

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